molecular formula C11H15N3O2 B7460930 4-(Propylcarbamoylamino)benzamide

4-(Propylcarbamoylamino)benzamide

Cat. No. B7460930
M. Wt: 221.26 g/mol
InChI Key: DWQGQHPEZBAOCZ-UHFFFAOYSA-N
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Description

4-(Propylcarbamoylamino)benzamide, also known as PCA, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.26 g/mol. PCA is a derivative of benzamide and is synthesized through a multi-step process involving the reaction of benzamide with propyl isocyanate.

Mechanism of Action

The exact mechanism of action of 4-(Propylcarbamoylamino)benzamide is not fully understood. However, it has been suggested that 4-(Propylcarbamoylamino)benzamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 4-(Propylcarbamoylamino)benzamide may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
4-(Propylcarbamoylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models. 4-(Propylcarbamoylamino)benzamide has also been shown to reduce pain and fever in animal models. In addition, 4-(Propylcarbamoylamino)benzamide has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(Propylcarbamoylamino)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in large quantities. 4-(Propylcarbamoylamino)benzamide is also soluble in water, which makes it easy to administer to animals. However, there are also limitations to the use of 4-(Propylcarbamoylamino)benzamide in lab experiments. It has been shown to have low bioavailability and a short half-life in animal models, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the use of 4-(Propylcarbamoylamino)benzamide in scientific research. One potential direction is the development of new 4-(Propylcarbamoylamino)benzamide derivatives with improved pharmacological properties. Another potential direction is the investigation of the potential use of 4-(Propylcarbamoylamino)benzamide in combination with other therapeutic agents for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-(Propylcarbamoylamino)benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(Propylcarbamoylamino)benzamide involves several steps. Firstly, benzamide is reacted with propyl isocyanate in the presence of a catalyst to form 4-(propylcarbamoyl)benzamide. This intermediate product is then treated with ammonia to form 4-(propylcarbamoylamino)benzamide. The final product is obtained through recrystallization and purification.

Scientific Research Applications

4-(Propylcarbamoylamino)benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-(Propylcarbamoylamino)benzamide has also been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-(propylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQGQHPEZBAOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propylcarbamoylamino)benzamide

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